molecular formula C16H9BrO B8591294 5-Bromonaphtho[1,2-b]benzofuran

5-Bromonaphtho[1,2-b]benzofuran

Cat. No.: B8591294
M. Wt: 297.14 g/mol
InChI Key: YTFLJMRDSPVJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Naphtho[1,2-b]benzofuran Scaffolds within Polycyclic Aromatic Heterocycles (PAHs)

Naphtho[1,2-b]benzofuran belongs to the broad class of polycyclic aromatic hydrocarbons (PAHs), which are characterized by fused aromatic rings. The defining feature of the naphtho[1,2-b]benzofuran scaffold is the integration of a furan (B31954) ring, an oxygen-containing five-membered heterocycle, with a naphthalene (B1677914) system. This fusion of a heterocyclic ring with a polycyclic aromatic system results in a planar, electron-rich structure with distinct electronic and photophysical properties. These properties make such scaffolds intriguing candidates for applications in materials science, particularly in the development of organic semiconductors. mdpi.com The specific arrangement of the fused rings in naphtho[1,2-b]benzofuran, also known as benzo[b]naphtho[2,1-d]furan, provides a rigid and extended π-conjugated system, which is a key requirement for efficient charge transport in electronic devices. mdpi.com

Significance of Halogenated Benzofuran (B130515) Derivatives in Synthetic Chemistry and Materials Science

Halogenation, the introduction of halogen atoms into a molecule, is a powerful tool in synthetic chemistry for modifying the properties of organic compounds. In the context of benzofuran derivatives, halogenation, particularly with bromine, plays a crucial role in enhancing their utility. The presence of a bromine atom, as in 5-Bromonaphtho[1,2-b]benzofuran, can significantly influence the molecule's reactivity and physical characteristics.

From a synthetic perspective, the bromine atom serves as a versatile handle for further functionalization. It can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the construction of more complex molecular architectures and the fine-tuning of the compound's properties for specific applications.

In materials science, the introduction of halogens can alter the electronic properties of benzofuran derivatives. The electron-withdrawing nature of bromine can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This tuning of the electronic band gap is critical for designing materials with desired charge-transport properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, halogen bonding, a non-covalent interaction involving the halogen atom, can influence the solid-state packing of the molecules, which in turn affects their bulk properties and performance in electronic devices. nih.gov

Research Trajectories and Academic Objectives for this compound

Current research on this compound and related halogenated naphthobenzofurans is primarily focused on their potential applications in organic electronics. The academic objectives are centered around several key areas:

Development of Novel Organic Semiconductors: Researchers are exploring the synthesis of new derivatives of this compound to create materials with improved charge carrier mobility, thermal stability, and ambient stability for use in next-generation electronic devices. chemicalbook.com

Elucidation of Structure-Property Relationships: A fundamental goal is to understand how the position and nature of substituents on the naphthobenzofuran (B12659138) core affect the material's electronic and photophysical properties. This knowledge is crucial for the rational design of new materials with tailored functionalities.

Exploration of New Synthetic Methodologies: The development of efficient and versatile synthetic routes to this compound and its derivatives is an ongoing area of research. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce the environmental impact of the synthesis.

Investigation of Supramolecular Chemistry: The ability of the bromine atom to participate in halogen bonding is being investigated as a means to control the self-assembly of these molecules in the solid state, leading to well-ordered structures with enhanced electronic properties.

Overview of Advancements in Benzofuran and Naphthofuran Synthesis Methodologies

The synthesis of the benzofuran core, and by extension, more complex naphthofuran systems, has been a subject of extensive research, leading to the development of numerous synthetic strategies. acs.orgnih.gov These methods can be broadly categorized into intramolecular and intermolecular cyclization reactions.

Recent advancements have focused on the use of transition metal catalysis to achieve efficient and selective synthesis. mdpi.com Palladium-, copper-, nickel-, gold-, and silver-based catalysts have all been successfully employed in the construction of the benzofuran ring system. acs.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are widely used. acs.orgnih.gov Copper-catalyzed methods, including coupling/cyclization of terminal alkynes with o-hydroxybenzaldehydes, offer an economical alternative. mdpi.com

Furthermore, innovative metal-free approaches have also been developed. These often involve the use of hypervalent iodine reagents to mediate the oxidative cyclization of suitable precursors. organic-chemistry.org Photochemical rearrangements of chromen-4-one derivatives have also been reported as a method for synthesizing substituted naphtho[1,2-b]benzofuran-7(8H)-ones. nih.gov A recent breakthrough involves a substituent migration reaction mediated by alkynyl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) to produce a variety of benzofurans. tus.ac.jp These advancements in synthetic methodologies provide chemists with a powerful toolkit for accessing a wide range of benzofuran and naphthofuran derivatives, including this compound, for further investigation and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

5-bromonaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-14-9-13-11-6-3-4-8-15(11)18-16(13)12-7-2-1-5-10(12)14/h1-9H

InChI Key

YTFLJMRDSPVJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC4=CC=CC=C43)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromonaphtho 1,2 B Benzofuran

Retrosynthetic Analysis and Strategic Disconnections for the Naphtho[1,2-b]benzofuran Core

A logical retrosynthetic analysis of the naphtho[1,2-b]benzofuran core reveals several key bond disconnections that form the basis of the primary synthetic strategies. The most common approaches involve the formation of one of the C-O or C-C bonds of the furan (B31954) ring fused to the naphthalene (B1677914) system. The four main disconnection strategies are centered around the formation of the O-C2, C2-C3, C3-C3a, or O-C11b bonds of the furan moiety. researchgate.net These strategies guide the selection of starting materials and the sequence of reactions required to assemble the final tricyclic structure.

Classical and Contemporary Approaches to Furan Ring Annulation

The construction of the furan ring onto a naphthalene scaffold is a critical step in the synthesis of naphtho[1,2-b]benzofurans. Various methods, ranging from classical reactions to modern transition-metal-catalyzed processes, have been developed to achieve this transformation.

Intramolecular Cyclization Reactions for Benzofuran (B130515) Formation

Intramolecular cyclization is a frequently employed strategy for the formation of the benzofuran ring system. researchgate.net This typically involves a precursor molecule that contains both a hydroxyl group (or a protected equivalent) and a suitably positioned reactive group on the naphthalene core, which can undergo cyclization to form the furan ring.

One such approach involves the intramolecular electrophilic cyclization of appropriately substituted precursors under acidic conditions. nih.govelsevierpure.com For example, a regiospecific synthesis of naphtho[2,1-b]benzofurans has been achieved through a 6-endo-dig electrophilic cyclization. nih.govelsevierpure.com While this example pertains to the [2,1-b] isomer, the principle can be adapted for the synthesis of the [1,2-b] isomer by selecting the appropriate starting materials.

Base-catalyzed intramolecular cyclization of 2-ynylphenols is another effective method for synthesizing 2-substituted benzo[b]furans, a reaction that can be extended to naphthyl analogues. rsc.org This transition-metal-free approach offers good to excellent yields using readily available catalysts like cesium carbonate. rsc.org

Transition Metal-Catalyzed Cycloaddition and Cyclization Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including naphtho[1,2-b]benzofurans. researchgate.net Palladium, copper, and rhodium are among the most commonly used metals for these transformations. nih.govnih.govnih.gov

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by O-heterocyclization, are a common route to benzofurans and can be applied to naphthofuran synthesis. nih.gov This involves the reaction of a halophenol (or halonaphthol) with a terminal alkyne. nih.gov One-pot processes combining these steps have been developed to improve efficiency. nih.gov Another palladium-catalyzed method involves the cyclization of (2-bromoaryl)(3-arylfuran-2-yl)methanones via C-H bond activation to form benzotropone-fused naphtho[1,2-b]furans. researchgate.net

Copper-catalyzed reactions also play a significant role. For instance, the synthesis of 2-carboxybenzofurans can be achieved through a copper-catalyzed intramolecular C-O coupling followed by molybdenum-mediated carbonylation, a process that avoids the use of palladium and carbon monoxide gas. organic-chemistry.org

Rhodium-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water provides a sustainable route to tetrahydrocarbazole derivatives, showcasing the potential of rhodium catalysis in constructing fused heterocyclic systems. researchgate.net

Base-Mediated Condensation and Rearrangement Pathways

Base-mediated reactions offer an alternative, often metal-free, route to the naphtho[1,2-b]benzofuran core. These reactions can involve condensation of suitable precursors followed by cyclization. For example, a one-pot synthesis of spiro-isobenzofuran compounds has been developed through the condensation of ninhydrin (B49086) with amino-naphthoquinones in acetic acid, followed by oxidative cleavage. acs.org

A highly selective one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been reported, involving the reaction of 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene using potassium tert-butoxide as the base. mdpi.com In this reaction, the nitro group acts as both an activator for nucleophilic substitution and a leaving group during the furan ring cyclization. mdpi.com

Advanced Synthetic Routes towards the Naphtho[1,2-b]benzofuran Framework

Modern synthetic chemistry has seen the development of more sophisticated strategies that allow for the rapid and efficient construction of complex molecules like naphtho[1,2-b]benzofurans.

Cascade Reactions and Multicomponent Strategies

Cascade reactions, also known as tandem or domino reactions, offer an elegant and atom-economical approach to building molecular complexity. In a single operation, multiple chemical transformations occur sequentially without the need for isolating intermediates.

An indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides has been developed for the regioselective synthesis of naphtho[1,2-b]furan-3-carboxamides. dntb.gov.uarsc.orgrsc.org This method demonstrates broad substrate scope and provides good to excellent yields. rsc.org The proposed mechanism involves a Michael addition, followed by cyclization and aromatization to form the final product. rsc.org

A three-component tandem condensation of 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones, arylglyoxals, and cyclic 1,3-diketones has been used to prepare precursors for the photochemical synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones. rsc.org Multicomponent reactions, such as the consecutive Betti/Bargellini reactions, have been employed to synthesize naphtho[1,2-f] dntb.gov.uarsc.orgoxazepine scaffolds, demonstrating the power of these strategies in building complex fused systems from simple starting materials. chemicalpapers.com

A summary of representative synthetic methods for the naphtho[1,2-b]benzofuran core is presented in the table below.

Method Catalyst/Reagents Key Features Reference(s)
Cascade Formal [3+2] CycloadditionIn(OTf)3High regioselectivity, good to excellent yields. dntb.gov.ua, rsc.org, rsc.org
Photorearrangement of 4H-chromen-4-onesUltraviolet irradiationForms substituted naphtho[1,2-b]benzofuran-7(8H)-ones. rsc.org
One-Pot Microwave-Assisted SynthesisPotassium tert-butoxide, MicrowaveHighly selective, rapid reaction times. mdpi.com
Palladium-Catalyzed CyclizationPd(0) catalystUtilizes C-H bond activation. researchgate.net
Intramolecular Electrophilic CyclizationAcidic conditionsConstructs the central aromatic C ring. nih.gov, elsevierpure.com

Photochemical and Electrochemical Synthesis Techniques

The synthesis of complex heterocyclic systems like naphthobenzofurans can be approached through non-traditional methods such as photochemical and electrochemical techniques. While specific examples for the direct synthesis of 5-Bromonaphtho[1,2-b]benzofuran using these methods are not prevalent in the literature, the underlying principles have been established for the core benzofuran structure and related compounds.

Electrochemical Synthesis: This technique utilizes electrical current to drive chemical reactions, often providing a high degree of control and avoiding the need for harsh chemical oxidants or reductants. For the synthesis of benzofuran derivatives, electrochemical methods often involve the anodic oxidation of phenolic compounds to generate reactive intermediates. For instance, the oxidation of catechols or hydroquinones can produce quinone intermediates that subsequently react with nucleophiles in a Michael addition fashion, leading to the formation of the benzofuran ring system wikipedia.org. Another established electrochemical route is the oxidative intramolecular cyclization of precursors like 2-alkynylphenols, which can proceed under metal- and oxidant-free conditions nih.gov. This approach, typically carried out in an undivided cell with platinum electrodes, offers an efficient transformation pathway nih.gov. The regioselective electro-bromination of benzofuran itself has been demonstrated to yield specific bromo-derivatives, suggesting that electrochemical methods could be finely tuned to target specific positions on the naphthobenzofuran (B12659138) scaffold researchgate.net.

Photochemical Synthesis: Photochemistry uses light to initiate chemical reactions by exciting molecules to higher energy states. Photochemical cycloadditions are a known reaction pathway for benzofurans nih.gov. These reactions typically involve the [2+2] cycloaddition of the furan ring's double bond with other unsaturated compounds. While this is generally used to add functional groups rather than form the core structure, the principles could be adapted for specific annulation strategies. The application of visible-light-mediated catalysis is a growing field in organic synthesis and has been used to construct benzofuran heterocycles from precursors like disulfides and enynes, proceeding through radical intermediates nih.gov. These methods highlight the potential for developing novel, light-driven synthetic routes toward complex molecules like this compound.

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. For the synthesis of halogenated aromatic compounds, flow chemistry can provide superior control over reaction parameters, leading to higher efficiency and selectivity.

A key application relevant to the synthesis of this compound is in halogen exchange reactions. For example, the conversion of aryl iodides to aryl bromides can be performed efficiently in a continuous flow system. Such a setup might involve passing a solution of the substrate through a heated column packed with a copper catalyst and a bromide salt. The use of continuous flow has been specifically noted as an extension of copper-catalyzed halogen exchange processes for aryl halides frontiersin.orgnih.gov. This methodology allows for precise control over residence time and temperature, maximizing conversion while minimizing the formation of byproducts. Furthermore, innovative reactor designs, such as tube-in-tube setups, have been developed for other catalytic processes and could be adapted for the synthesis of halogenated heterocycles, facilitating gas-liquid reactions or safe handling of reactive intermediates acs.org.

The table below illustrates a conceptual flow chemistry setup for a halogen exchange reaction, a potential step in the synthesis of the target compound.

ParameterDescriptionAdvantage in Flow Chemistry
Reactor Packed-bed column containing a catalyst (e.g., CuI) and a halide salt source (e.g., NaBr).High surface area for reaction, easy separation of catalyst from product stream.
Reagents A solution of a precursor (e.g., 5-Iodonaphtho[1,2-b]benzofuran) in a suitable organic solvent.Precise control of stoichiometry through flow rate adjustment.
Temperature The reactor is housed in a controlled heating unit.Uniform temperature profile, preventing hotspots and side reactions.
Pressure A back-pressure regulator maintains the system pressure.Allows for heating solvents above their boiling points, increasing reaction rates safely.
Outcome Continuous output of the product stream (this compound).Improved yield and purity, potential for automated in-line purification.

Strategies for Regioselective Bromination at the C-5 Position

Achieving regioselective bromination at the C-5 position of the naphtho[1,2-b]benzofuran core is a significant synthetic challenge. The electronic properties of the fused ring system dictate the most likely sites of electrophilic attack, which may not be the desired C-5 position. Therefore, specific strategies are required to direct the bromination.

Direct Electrophilic Aromatic Bromination Control

Direct electrophilic aromatic bromination is the most straightforward method for introducing a bromine atom onto an aromatic ring. However, controlling the position of substitution (regioselectivity) on a complex polycyclic system like naphtho[1,2-b]benzofuran is non-trivial. The reactivity of the molecule is a hybrid of its constituent parts: a naphthalene system and a benzofuran system. In electrophilic substitution, benzofuran tends to react at the C-2 or C-3 positions of the furan ring stackexchange.comechemi.com. The naphthalene moiety has its own preferred sites of substitution.

The C-5 position is part of the benzene (B151609) ring of the benzofuran fragment. Directing an electrophile like Br+ to this specific site requires careful consideration of the reaction conditions. Studies on the electro-bromination of benzofuran have shown that by carefully choosing the solvent and electrolyte, substitution at the C-5 position can be achieved successfully researchgate.net. For example, electrolysis in a mixture of acetic acid and water with ammonium (B1175870) bromide as the bromine source can favor the formation of 5-bromobenzofuran (B130475) researchgate.net. This demonstrates that reaction conditions can override the inherent reactivity of the furan ring. Theoretical calculations, such as the use of Fukui indices, can also help predict the most likely sites for electrophilic attack on polycyclic aromatic hydrocarbons, aiding in the rational design of synthetic strategies nih.gov.

Halogen Exchange Reactions for Specific Bromination

A powerful indirect strategy for specific bromination is the halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. This method is particularly useful if a precursor with a different halogen (e.g., iodine) or another leaving group at the desired C-5 position can be synthesized selectively. The conversion of aryl iodides or bromides to other aryl halides is often catalyzed by copper salts.

A mild and general method for converting aryl bromides to aryl iodides utilizes a catalyst system of copper(I) iodide (CuI) with a diamine ligand researchgate.netmdma.chacs.org. The reverse reaction, converting an aryl iodide to an aryl bromide, is also feasible, although the equilibrium may be less favorable. These reactions are typically performed with a sodium halide salt in a solvent like dioxane or n-butanol at elevated temperatures mdma.chacs.org. The key advantage is that the position of the bromine atom is determined entirely by the position of the leaving group on the starting material, ensuring perfect regioselectivity.

Catalyst SystemHalide SourceSolventTemperature (°C)Application
CuI / Diamine LigandNaBrDioxane~110-130Conversion of 5-Iodonaphtho[1,2-b]benzofuran to this compound
CuI / Diamine LigandNaIDioxane~110Conversion of this compound to 5-Iodonaphtho[1,2-b]benzofuran

Directed Ortho Metalation (DoM) Coupled with Halogenation

Directed Ortho Metalation (DoM) is a highly effective strategy for achieving regioselective functionalization of aromatic rings wikipedia.org. The method relies on a Directed Metalation Group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (like n-butyllithium) wikipedia.orgorganic-chemistry.org. This coordination directs the deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a bromine source like molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom at the desired site.

For the synthesis of this compound, one could envision installing a DMG at either the C-4 or C-6 position. A DMG at C-4 would direct lithiation to C-5, while a DMG at C-6 could also potentially direct to C-5. The choice and placement of the DMG are critical for success. The relative strength of various DMGs has been established through competition experiments organic-chemistry.orguwindsor.ca.

The table below lists common DMGs that could potentially be employed in a DoM strategy.

DMG ClassExample GroupsRelative Directing Ability
Amides-CONR₂, -OCONR₂Strong
Sulfonamides / Sulfoxides-SO₂NR₂, -SO₂RStrong
Ethers / Acetals-OCH₃, -OMOMModerate
Amines-NR₂, -CH₂NR₂Moderate
Halogens-F, -ClWeak

Green Chemistry Principles Applied to the Synthesis of Halogenated Naphthobenzofurans

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible chemical processes. Key principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. For example, addition reactions are inherently more atom-economical than substitution reactions which generate byproducts.

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones. The copper-catalyzed halogen exchange reaction is a prime example, requiring only a small molar percentage of the copper catalyst to proceed mdma.ch. Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis that adhere to this principle nih.gov.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating.

Use of Safer Solvents and Auxiliaries : The choice of solvent has a major impact on the environmental footprint of a chemical process. Efforts should be made to replace hazardous solvents with greener alternatives like water, ethanol, or newer options like deep eutectic solvents rsc.org. Electrochemical syntheses can sometimes be performed in aqueous media, significantly improving the safety and environmental profile of the reaction wikipedia.org.

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. Strategies like Directed Ortho Metalation, while powerful, often require the introduction and subsequent removal of a directing group, which is a drawback from a green chemistry perspective. Developing syntheses that proceed with high selectivity without such steps is a key goal.

By integrating these principles, the synthesis of halogenated naphthobenzofurans can be made more efficient, less hazardous, and more sustainable.

Solvent-Free and Water-Mediated Reaction Conditions

The development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of heterocyclic compounds like naphtho[1,2-b]benzofurans, solvent-free and water-mediated approaches offer significant environmental and economic advantages.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and simplified purification procedures. One notable approach is the use of ball-milling, a mechanochemical technique that has been successfully employed for the synthesis of naphthopyrans. Under solvent-free ball-milling conditions, nucleophilic addition reactions of terminal alkynes to carbonyl compounds, a key step in the synthesis of many heterocyclic frameworks, have been shown to proceed efficiently at ambient temperature with potassium hydroxide (B78521) as a promoter. researchgate.net Subsequent cyclization of the resulting propargylic alcohols with 2-naphthol, catalyzed by indium trichloride (B1173362) tetrahydrate, can yield the desired naphthopyran structure, often with high yields and avoidance of side reactions. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriately substituted starting materials.

Another example of a solvent-free approach is the one-pot synthesis of pyranobenzopyrans from hydroxyl coumarins and active methylene (B1212753) esters, which has been achieved under solventless conditions. ias.ac.in Furthermore, the reaction of o-aminobenzophenone with aryl isothiocyanates to form 4-phenyl-4-hydroxyquinazolin-2-thiones has been successfully carried out under thermal, solvent-free, and catalyst-free conditions, affording the products in nearly quantitative yields. rsc.org These examples highlight the potential for developing a solvent-free synthesis of this compound.

Water-Mediated Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this limitation. Microwave-promoted synthesis of 4-arylpyrimidines in water has been reported, demonstrating the feasibility of using water as a medium for heterocyclic synthesis. thieme.de Although direct water-mediated synthesis of this compound has not been described, the principles of aqueous synthesis could be applied to key bond-forming reactions in its synthetic pathway.

Table 1: Examples of Solvent-Free and Water-Mediated Synthesis of Related Heterocycles

Product ClassReaction ConditionsCatalystStarting MaterialsReference
NaphthopyransSolvent-free ball-millingKOH, InCl₃·4H₂OTerminal alkynes, Carbonyl compounds, 2-Naphthol researchgate.net
PyranobenzopyransSolvent-free, refluxNoneHydroxyl coumarins, Active methylene esters ias.ac.in
4-Phenyl-4-hydroxyquinazolin-2-thionesSolvent-free, thermalNoneo-Aminobenzophenone, Aryl isothiocyanates rsc.org
4-ArylpyrimidinesMicrowave-promoted, waterNot specifiedNot specified thieme.de

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is crucial for the sustainable synthesis of complex organic molecules. Catalytic approaches can reduce reaction temperatures, improve selectivity, and minimize waste generation.

Transition Metal Catalysis:

Palladium-catalyzed reactions are widely used in the synthesis of benzofurans. A one-pot sequential Pd-catalyzed Suzuki cross-coupling/direct arylation reaction has been developed for the synthesis of 2-substituted benzofurans from simple phenols, boronic acids, and trichloroethylene. nih.gov Another approach involves a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium(II) catalyst to provide functionalized 2-benzyl benzofurans. organic-chemistry.org Ruthenium catalysts have also been employed for the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org

For the synthesis of naphtho[1,2-b]benzofuran derivatives, an indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides has been developed, affording naphtho[1,2-b]furan-3-carboxamides in good to excellent yields. rsc.org This methodology demonstrates the potential of Lewis acid catalysis in constructing the naphthofuran core.

Sustainable Catalyst Design:

Recent research has focused on developing catalysts based on abundant and environmentally benign metals. For instance, defective titanium oxide overlayers on nickel nanoparticles have shown high activity and selectivity in propane (B168953) dehydrogenation, highlighting a new direction in sustainable catalyst design. nih.gov While not directly applied to naphthobenzofuran synthesis, this concept of using earth-abundant metals in novel catalytic systems could be transformative.

Furthermore, catalyst-free approaches are being explored. The synthesis of polysubstituted furans has been achieved through a catalyst-free one-pot reaction of 1,3-diphenylpropane-1,3-dione, aromatic aldehydes, and cyclohexyl isocyanide. researchgate.net

Table 2: Catalytic Strategies for the Synthesis of Related Benzofurans and Naphthofurans

Product ClassCatalystKey ReactionStarting MaterialsReference
2-Substituted BenzofuransPalladiumSuzuki cross-coupling/direct arylationPhenols, Boronic acids, Trichloroethylene nih.gov
2-Benzyl BenzofuransPalladium(II)Oxidative cyclizationo-Cinnamyl phenols organic-chemistry.org
Substituted BenzofuransRutheniumIsomerization/ring-closing metathesis1-Allyl-2-allyloxybenzenes organic-chemistry.org
Naphtho[1,2-b]furan-3-carboxamidesIndium(III) triflate[3+2] Cycloaddition1,4-Naphthoquinones, β-Ketoamides rsc.org
Polysubstituted FuransNoneOne-pot multicomponent reaction1,3-Diphenylpropane-1,3-dione, Aromatic aldehydes, Cyclohexyl isocyanide researchgate.net

Chemical Reactivity and Derivatization of 5 Bromonaphtho 1,2 B Benzofuran

Cross-Coupling Chemistry at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For aryl bromides like 5-Bromonaphtho[1,2-b]benzofuran, these reactions provide a direct route to introduce new aryl, heteroaryl, alkynyl, and alkenyl substituents.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds, owing to its mild reaction conditions and the commercial availability and stability of boronic acids. harvard.edumdpi.com This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. harvard.edu

For this compound, a Suzuki-Miyaura coupling would proceed via a standard catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 5-aryl- or 5-heteroarylnaphtho[1,2-b]benzofuran and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented, research on analogous bromo-substituted benzofurans demonstrates the feasibility and versatility of this transformation. For instance, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been shown to proceed efficiently under microwave irradiation, yielding the corresponding 5-arylbenzofuran-2-carboxylates in high yields. researchgate.net Similarly, the synthesis of novel 2-arylbenzo[b]furan derivatives containing a biaryl moiety has been successfully achieved through Suzuki cross-coupling reactions in aqueous media. semanticscholar.orgnih.gov These examples suggest that this compound would be a suitable substrate for such transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature Yield (%) Reference
Pd(OAc)₂ PPh₃ K₂CO₃ EtOH/H₂O 80 °C Good to Excellent semanticscholar.orgnih.gov
Pd(II) complex 2-quinolinealdoxime Cs₂CO₃ Toluene 150 °C (MW) High researchgate.net

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orglibretexts.org The reaction can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, a Sonogashira coupling would lead to the formation of 5-alkynylnaphtho[1,2-b]benzofurans. These products are valuable intermediates for further transformations or as building blocks for conjugated materials. The general mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

Studies on similar bromo-substituted heterocycles, such as 5-bromoindoles, have shown successful Sonogashira couplings with terminal alkynes. researchgate.net These reactions often employ catalysts like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) in a suitable solvent like triethylamine (B128534) or DMF. The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst Co-catalyst Base Solvent Temperature Reference
PdCl₂(PPh₃)₂ CuI Et₃N DMF Room Temp. to 80 °C wikipedia.orgorganic-chemistry.org
Pd(OAc)₂ - Cs₂CO₃ Toluene 100 °C libretexts.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov This reaction is a versatile method for the synthesis of substituted alkenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. nih.gov

For this compound, a Heck reaction with an alkene such as an acrylate, styrene, or other vinyl derivative would yield the corresponding 5-alkenylnaphtho[1,2-b]benzofuran. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.gov

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organostannane. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the geometry of the double bond in vinylstannanes is retained in the product.

In a Stille coupling, this compound could be coupled with various organostannanes (e.g., vinyl-, alkynyl-, or arylstannanes) to introduce a range of substituents at the 5-position. The catalytic cycle is similar to other cross-coupling reactions, with the key step being the transmetalation of the organic group from tin to the palladium center.

Other organometallic transmetalation reactions, such as those involving organozinc (Negishi coupling) or organomagnesium (Kumada coupling) reagents, could also be employed for the derivatization of this compound, further expanding its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic substitution at an aliphatic carbon, the SNAr reaction typically requires the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.commasterorganicchemistry.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the naphthobenzofuran (B12659138) ring system itself is relatively electron-rich. Without the presence of strong electron-withdrawing groups on the aromatic rings, it is generally not an ideal substrate for a classical SNAr reaction. The direct displacement of the bromine atom by common nucleophiles under typical SNAr conditions is therefore expected to be challenging. However, in specific cases, such as with highly reactive nucleophiles or under forcing conditions, some level of substitution might be achievable. For instance, the synthesis of 9-methoxynaphtho[1,2-b]benzofuran was achieved through a process involving nucleophilic aromatic substitution, where a nitro group played a crucial activating role. mdpi.com

Lithiation, Grignard Reagent Formation, and Subsequent Electrophilic Quenching

An alternative strategy for the functionalization of this compound involves the formation of an organometallic intermediate through either lithium-halogen exchange or the formation of a Grignard reagent. These highly reactive intermediates can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Lithium-halogen exchange, typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium, would convert the carbon-bromine bond into a carbon-lithium bond. The resulting 5-lithionaphtho[1,2-b]benzofuran is a powerful nucleophile that can react with electrophiles such as aldehydes, ketones, esters, carbon dioxide (to form a carboxylic acid), and various other electrophilic species.

Similarly, the formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal. The resulting organomagnesium compound, 5-(bromomagnesio)naphtho[1,2-b]benzofuran, is also a strong nucleophile and can participate in a wide range of reactions with electrophiles, analogous to the organolithium species. These methods provide a complementary approach to the palladium-catalyzed cross-coupling reactions for the derivatization of the title compound.

Reactivity of the Naphtho[1,2-b]benzofuran Aromatic System

The reactivity of the naphtho[1,2-b]benzofuran core is complex, arising from the fusion of a naphthalene (B1677914) system with a benzofuran (B130515) moiety. The electron-rich furan (B31954) ring and the extended π-system of the naphthalene portion both contribute to its chemical behavior.

Further Electrophilic Aromatic Substitution Beyond Bromination

While information specifically detailing the electrophilic aromatic substitution of this compound is limited, the reactivity can be inferred from the behavior of related benzofuran and naphthofuran systems. ontosight.airesearchgate.netontosight.ai Electrophilic attack on the parent benzofuran can occur at various positions, with the outcome often depending on the specific electrophile and reaction conditions. stackexchange.com For instance, nitration and formylation of benzofuran tend to occur at the 2-position, while some other substitutions favor the 3-position. stackexchange.com

In the case of this compound, the existing bromine atom at the 5-position will exert a directing effect on subsequent electrophilic substitutions. Halogens are generally deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution. uci.edulibretexts.org This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. uci.edulibretexts.org

Common electrophilic substitution reactions include nitration (using nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid). lumenlearning.com Friedel-Crafts reactions, such as acylation or alkylation, are also fundamental electrophilic aromatic substitution processes. researchgate.netuci.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Position of SubstitutionRationale
HNO₃/H₂SO₄ (Nitration)Ortho/para to the bromo groupThe bromine atom is an ortho, para-director.
SO₃/H₂SO₄ (Sulfonation)Ortho/para to the bromo groupThe bromine atom is an ortho, para-director.
RCOCl/AlCl₃ (Acylation)Ortho/para to the bromo groupThe bromine atom is an ortho, para-director.

Oxidation and Reduction Pathways of the Polycyclic Core

The oxidation and reduction of the naphtho[1,2-b]benzofuran system can target different parts of the polycyclic core. The extended aromatic system can undergo reduction, while the furan ring can be susceptible to oxidative cleavage.

Reduction of similar polycyclic aromatic systems can be achieved through methods like catalytic hydrogenation. researchgate.net For example, 3-substituted-2-phenylbenzo[b]furans can be hydrogenated to their 2,3-dihydrobenzo[b]furan counterparts using a palladium catalyst. researchgate.net The reduction of benzofuran itself with sodium borohydride (B1222165) in the presence of rhodium chloride can yield 1,2-dihydrobenzo[b]furan. researchgate.net These examples suggest that the furan portion of this compound could potentially be reduced to the corresponding dihydrofuran derivative under suitable conditions.

Oxidation of the polycyclic core is also a possibility. Naphthofuran derivatives are involved in oxidation-reduction processes, and their synthesis can sometimes proceed through quinone intermediates. oup.comrsc.org The stability of the aromatic system, however, often requires potent oxidizing agents.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Aromatic System

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic molecules. libretexts.orgnih.govslideshare.net These reactions typically involve a conjugated diene reacting with a dienophile. libretexts.org In the context of this compound, different parts of the molecule could potentially act as the diene or dienophile.

The furan ring within the benzofuran moiety can participate as a diene in Diels-Alder reactions, although its aromatic character can make it less reactive than a simple diene. The naphthalene part of the molecule also contains benzene (B151609) rings that could potentially undergo cycloaddition reactions under specific conditions, such as photochemical [2+2] cycloadditions. libretexts.org

Research has shown that naphthofuranone derivatives can be synthesized via [3+2]-type cycloaddition reactions between 2-hydroxy-1,4-naphthoquinones and alkenes, mediated by ceric ammonium (B1175870) nitrate. oup.com This indicates the potential for the naphthofuran skeleton to be constructed through cycloaddition pathways. While specific Diels-Alder reactions involving this compound as a substrate are not extensively documented, the general reactivity patterns of benzofurans and naphthalenes suggest that such transformations are plausible. researchgate.netoup.com

Mechanistic Investigations of Reaction Pathways Involving this compound

The mechanism of electrophilic aromatic substitution on benzene and its derivatives proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or a sigma complex. uci.edulumenlearning.com The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. uci.edulumenlearning.com

For this compound, the incoming electrophile would add to the aromatic ring, forming a carbocation. The stability of this intermediate determines the regioselectivity of the reaction. The bromine substituent, despite being deactivating due to its inductive electron withdrawal, can stabilize the positive charge at the ortho and para positions through resonance by donating a lone pair of electrons. uci.edulibretexts.org

In the broader context of naphthobenzofuran synthesis, mechanistic pathways have been proposed. For example, the formation of 9-methoxynaphtho[1,2-b]benzofuran from 1-naphthol (B170400) and 1-bromo-4-methoxy-2-nitrobenzene is thought to proceed via an initial nucleophilic aromatic substitution, where the naphthalen-1-olate attacks the aryl halide. mdpi.com This is followed by a base-promoted cyclization to form the furan ring, with the nitro group acting as a leaving group. mdpi.com Computational studies using molecular modeling can also provide insights into the reactivity of such heterocyclic systems by mapping electrostatic potentials, which can help predict the most likely sites for electrophilic attack. pixel-online.net

Theoretical and Computational Studies of 5 Bromonaphtho 1,2 B Benzofuran

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of molecules. For a compound like 5-Bromonaphtho[1,2-b]benzofuran, these methods could predict its reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Electronic Structures

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic structure of medium to large-sized molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. For this compound, a DFT calculation would reveal the spatial distribution of these orbitals and the magnitude of the energy gap, which would be critical for assessing its potential as an organic semiconductor.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data exists.)

Molecular Orbital Energy (eV)
HOMO -5.80
LUMO -2.10
HOMO-LUMO Gap 3.70

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface. It is invaluable for predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles. For this compound, an ESP analysis would identify regions of positive and negative potential, highlighting the electron-rich and electron-poor areas of the molecule and offering insights into its intermolecular interactions.

Understanding the distribution of atomic charges and the nature of chemical bonds is fundamental to predicting a molecule's reactivity and stability. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be employed to quantify the partial charges on each atom and the bond orders between them. This would reveal the electronic influence of the bromine substituent on the naphthobenzofuran (B12659138) framework.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data exists.)

Atom Atomic Charge (a.u.)
C5 +0.05
Br -0.15
O -0.25

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) calculations are necessary. TD-DFT can predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. This information is crucial for evaluating the potential of the compound in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Molecular Dynamics Simulations in Solution and Solid Phases

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations can predict the behavior of a large ensemble of molecules in a condensed phase (solution or solid). MD simulations could be used to study how this compound molecules pack in the solid state, which is critical for charge transport in organic electronic devices. In solution, MD could explore the conformational dynamics and solvation of the molecule.

Rational Design Principles for Structural Modification and Functionalization

The rational design of new molecules based on the this compound scaffold is guided by computational insights into its electronic structure and reactivity. Density Functional Theory (DFT) calculations are a cornerstone of this approach, enabling the prediction of how structural changes will impact the molecule's properties.

Key areas for modification include:

The Bromine Atom: The bromine atom at the 5-position is a primary site for functionalization. Its presence influences the molecule's electronic properties through inductive effects and offers a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. Computational models can predict the feasibility and potential outcomes of these reactions by calculating transition state energies and reaction profiles.

The Naphtho[1,2-b]benzofuran Core: The extended π-system of the core structure is responsible for its potential optical and electronic properties. Modifications to this system, such as the introduction of electron-donating or electron-withdrawing groups at various positions, can be modeled to tune the HOMO-LUMO gap. This, in turn, allows for the rational design of materials with specific absorption and emission characteristics for applications in organic electronics.

The Furan (B31954) Oxygen: The oxygen atom in the furan ring is a site of localized electron density. While less reactive than the bromine, it can participate in non-covalent interactions and its replacement with other heteroatoms (e.g., sulfur, selenium) can be explored computationally to create structural analogs with altered electronic and geometric properties.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

Theoretical Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach. Theoretical chemical shifts for this compound can be calculated and referenced against a standard like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental results. The numbering of atoms is based on standard IUPAC nomenclature for the parent ring system.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - 121.5
C2 7.65 112.0
C3 7.90 125.0
C3a - 128.5
C4 7.50 120.0
C5 - 118.0
C5a - 130.0
C6 8.10 128.0
C7 7.60 127.5
C8 7.55 126.0
C9 8.00 129.0
C9a - 131.0
C11a - 155.0

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical calculations of vibrational frequencies can predict the key features of a molecule's Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-31G*). The resulting frequencies correspond to specific vibrational modes, such as C-H stretching, C=C aromatic stretching, and C-Br stretching.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Note: These are unscaled theoretical values and may require a scaling factor for direct comparison with experimental data.)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100-3000 Medium Strong
Aromatic C=C Stretch 1620-1580 Strong Strong
C-O-C Asymmetric Stretch 1250-1200 Strong Medium

Computational Mass Spectrometry Fragmentation Pattern Analysis

The fragmentation patterns observed in mass spectrometry can be rationalized and predicted using computational methods. By calculating the energies of different potential fragment ions, a likely fragmentation pathway can be proposed. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Key fragmentation steps would likely involve the loss of the bromine atom (M-Br) or the cleavage of the furan ring.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Structural Variants

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its properties. For a series of derivatives of this compound, a QSPR model could be developed to predict properties like solubility, electronic properties, or biological activity.

The general workflow for a QSPR study would involve:

Dataset Generation: A set of structural variants of this compound would be created by systematically modifying substituents at various positions.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) would be used to build a model that links the descriptors to the property of interest.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Investigation of Halogen Bonding Interactions in Theoretical Models

The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the bromine atom acts as an electrophilic "halogen bond donor" to a nucleophilic "halogen bond acceptor" (e.g., an oxygen or nitrogen atom on another molecule).

Theoretical models, particularly those employing high-level ab initio or DFT methods with appropriate basis sets, can be used to:

Identify and Characterize Halogen Bonds: The presence of a halogen bond can be confirmed by analyzing the molecular geometry, looking for short Br•••Acceptor distances and a linear C-Br•••Acceptor angle.

Quantify Interaction Energies: The strength of the halogen bond can be calculated to understand its contribution to the stability of molecular aggregates or crystal packing.

Analyze the Sigma-Hole: The electrostatic potential on the surface of the bromine atom can be calculated to visualize the "sigma-hole," the region of positive electrostatic potential responsible for the halogen bond.

These computational investigations of halogen bonding are crucial for understanding the supramolecular chemistry of this compound and for designing crystal structures with desired properties.

Advanced Spectroscopic Characterization Methodologies for Naphtho 1,2 B Benzofuran Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 5-Bromonaphtho[1,2-b]benzofuran, a combination of one-dimensional and advanced two-dimensional NMR techniques is employed to unequivocally assign the proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecule's framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems present in polycyclic aromatic compounds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would establish the connectivity of protons within the naphthalene (B1677914) and benzofuran (B130515) ring systems, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on the already identified proton resonances. Each cross-peak in the HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, irrespective of whether they are chemically bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. In the case of this compound, NOESY can help to confirm the spatial proximity of protons across the fused ring system.

A study on a related compound, 9-methoxynaphtho[1,2-b]benzofuran, demonstrated the power of these 2D NMR techniques in assigning all proton and carbon signals unambiguously. mdpi.com The combination of COSY, HSQC, and HMBC experiments allowed for a complete structural elucidation. mdpi.com

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. The solid-state arrangement can significantly influence a material's properties. nih.gov For this compound, ssNMR could be used to study polymorphism, identify different crystalline phases, and understand intermolecular interactions, such as π-stacking, in the solid state. nih.gov The suppression of intermolecular π-stacking in the solid state has been shown to enhance fluorescence in some benzofuran derivatives. nih.gov

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. While the rigid, fused ring system of this compound limits large-scale conformational flexibility, DNMR could potentially be used to study subtle dynamic processes, such as restricted rotation of substituents if any were present.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₆H₉BrO). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Studies on related benzofuran derivatives have utilized HRMS to confirm their molecular formulas. semanticscholar.org For instance, the metabolic fate of benzofuran designer drugs has been investigated using liquid chromatography-high resolution-mass spectrometry (LC-HR-MS). nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.).

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic rings, C=C stretching within the aromatic system, and the C-O-C stretching of the furan (B31954) ring. The C-Br stretching frequency would also be observable, typically in the lower frequency region of the spectrum. IR spectroscopy has been used to characterize various benzofuran derivatives. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic systems like this compound, the symmetric vibrations of the rings are often strong in the Raman spectrum. A computational study on 1-benzofuran has explored its vibrational spectra using both IR and Raman techniques. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The extensive π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region. The position and intensity of these absorption bands are indicative of the extent of conjugation. The UV-Vis spectra of related naphthofuran and benzofuran derivatives have been studied, revealing characteristic absorption bands. semanticscholar.orgresearchgate.net The introduction of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing further insight into the electronic structure of the molecule.

X-ray Crystallography for Absolute Structure Determination and Conformation in Solid State

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and intermolecular interactions, which collectively define the conformation of the molecule in the solid state.

In the case of 2-phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan, the dihedral angle between the naphthofuran plane and the 2-phenyl substituent is 18.2(1)°, indicating a slight twist of the phenyl group out of the main plane. nih.gov The phenyl ring of the phenylsulfinyl group is oriented nearly perpendicular to the naphthofuran plane, with a dihedral angle of 81.54(5)°. nih.gov Such conformational details are crucial for understanding potential steric and electronic interactions within the molecule and how it packs in a crystal lattice.

The study of silylated derivatives of naphtho[1,2-c:5,6-c]difuran further illustrates the power of X-ray crystallography in confirming the polyene character through analysis of bond localization. nih.govulethbridge.ca These findings highlight how subtle changes in substitution can influence the electronic structure and conformation of the core heterocyclic system.

The crystallographic data for related compounds, such as 3-(propan-2-ylidene)benzofuran-2(3H)-one, which crystallizes with two independent molecules in the asymmetric unit, offer a chance to examine the consistency of molecular geometry in different crystal environments. vensel.org

Below is a table summarizing key crystallographic data for a related naphtho[1,2-b]benzofuran derivative, illustrating the type of detailed structural information that can be obtained.

Compound Formula Crystal System Space Group Key Structural Features
2-Phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furanC₂₄H₁₆O₂SMonoclinicP2₁/cThe naphthofuran unit is nearly planar. The 2-phenyl ring is twisted by 18.2(1)° relative to the naphthofuran plane. The phenylsulfinyl group's phenyl ring is almost perpendicular [81.54(5)°] to the naphthofuran plane. nih.gov

This table is generated based on available data for analogous compounds to illustrate the principles of X-ray crystallographic analysis for the naphtho[1,2-b]benzofuran scaffold.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

For chiral derivatives of naphtho[1,2-b]benzofuran, where one or more stereocenters are present, chiroptical spectroscopic methods are essential for determining the absolute configuration. Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.combath.ac.uk The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute stereochemistry of a molecule. nih.gov

The determination of the absolute configuration of a chiral natural product or a synthetic molecule is a critical step in its characterization. nih.gov The process often involves a combination of experimental CD measurements and theoretical calculations. nih.govresearchgate.net By using time-dependent density functional theory (TDDFT), the theoretical CD spectrum for a given enantiomer can be calculated. nih.gov Comparison of the calculated spectrum with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.netrsc.org

While specific CD studies on chiral analogues of this compound are not detailed in the available literature, the principles of the method are widely applicable. For example, in the structural elucidation of complex chiral molecules like flavonoids and terpenoids, CD spectroscopy has been instrumental. nih.gov The sign of the Cotton effects (the peaks and troughs in a CD spectrum) at specific wavelengths can often be correlated with the stereochemistry at particular chiral centers. researchgate.net

For instance, the resolution of racemic pterocarpans has been achieved using high-performance liquid chromatography (HPLC) with online CD detection. nih.gov This technique allows for the separation of enantiomers and the simultaneous recording of their CD spectra, which can then be used to determine their absolute configurations based on the sign pattern of the observed Cotton effects. nih.gov

The application of CD spectroscopy to chiral naphtho[1,2-b]benzofuran analogues would involve measuring the CD spectrum of the compound in a suitable solvent. The experimental spectrum would then be compared to the theoretically calculated spectra for both possible enantiomers. A good match between the experimental and one of the calculated spectra would provide strong evidence for the absolute configuration of the chiral centers in the molecule.

Applications and Potential in Advanced Materials Science Research

Role as Building Blocks for Organic Semiconductors

The naphtho[1,2-b]benzofuran core is an intrinsically fluorescent and electroactive moiety. ontosight.ai Fused heteroaromatic molecules are foundational to the development of organic semiconductor materials for electronic devices. mdpi.com The key advantage of these structures is their extended π-conjugation, which facilitates intermolecular π-electron overlap in the solid state, a critical factor for achieving high charge carrier mobility. mdpi.com The strategic placement of a bromine atom on this scaffold, as in 5-Bromonaphtho[1,2-b]benzofuran, creates a versatile building block for synthesizing more sophisticated organic semiconductors.

Organic field-effect transistors (OFETs) are core components of next-generation flexible electronics. The performance of an OFET is largely determined by the charge transport characteristics of the semiconductor used. Fused-ring systems like naphthobenzofuran (B12659138) are promising candidates for these applications. mdpi.comsioc-journal.cn The this compound molecule can serve as a key intermediate in the synthesis of high-performance OFET materials. The bromine atom acts as a synthetic handle, enabling palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling). acs.orgnih.gov This allows for the extension of the π-conjugated system by attaching other aromatic groups, leading to materials with tailored electronic properties and improved molecular packing for efficient charge transport.

Table 1: Properties of Related Fused-Ring Organic Semiconductors for OFETs

Compound Family Key Structural Feature Reported Mobility (cm²/Vs) Ref.
Benzothieno[3,2-b]benzofuran (BTBF) Derivatives Fused thiophene (B33073) and furan (B31954) rings > 1.0 mdpi.com
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene Extended π-conjugated core ~0.25
6H-Pyrrolo[3,2-b:4,5-b']bis nih.govCurrent time information in Pasuruan, ID.benzothiazine Nitrogen and sulfur-containing heterocycles ~0.34

In OLEDs, materials must possess not only good charge transport capabilities but also high photoluminescence quantum efficiency. The inherent fluorescence of the naphthobenzofuran core makes it an attractive structural unit for emissive layer or host materials in OLEDs. ontosight.ai Derivatives of dibenzofuran, a related core structure, are widely used in designing host materials due to their high triplet energy and thermal stability. The this compound molecule can be functionalized to create donor-acceptor type structures, which are essential for developing advanced emitters, including those that exhibit thermally activated delayed fluorescence (TADF). The bromo-substituent allows for the attachment of donor moieties to the electron-accepting naphthobenzofuran core, enabling the tuning of emission colors from blue to near-infrared. acs.org

The performance of organic photovoltaics (OPVs) depends on the efficient absorption of sunlight and the subsequent separation and transport of charge carriers. Furan and its derivatives, including benzofuran (B130515) and naphthofuran, are emerging as a significant class of materials for OPV applications. nih.gov Their rigid structure and good charge-stacking properties are advantageous. nih.gov this compound can be used as a starting material to construct both donor and acceptor materials for the active layer of OPVs. Through cross-coupling reactions at the bromine site, it can be incorporated into conjugated polymers or used to build non-fullerene acceptors (NFAs). The introduction of the electron-withdrawing bromine atom can help lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a common strategy for designing efficient acceptor materials. mdpi.com

Scaffold for Fluorescent Probes and Chemical Sensors: Molecular Design Considerations

The highly conjugated and electron-rich system of naphthofuran moieties makes them naturally fluorescent. ontosight.ai This intrinsic property makes the naphtho[1,2-b]benzofuran framework an ideal scaffold for the development of fluorescent probes and chemosensors. The design of such sensors involves coupling the fluorophore (the naphthobenzofuran core) to a specific recognition unit that can selectively interact with a target analyte.

The key to the utility of this compound in this context is the bromine atom. It serves as a convenient and reactive site for introducing the analyte-binding moiety through various chemical transformations. For example, it can be converted to a boronic acid to detect fluoride (B91410) ions or coupled with ligands designed to bind specific metal ions. The interaction of the target analyte with the recognition unit can induce a change in the electronic structure of the entire molecule, leading to a detectable change in the fluorescence signal, such as "turn-on" or "turn-off" responses. ontosight.ai

Table 2: Examples of Benzofuran and Naphthofuran-Based Chemosensors

Sensor Core Recognition Moiety Target Analyte Detection Limit Ref.
Benzofuran Boronic Acid Pd²⁺ 9.8 nM
Benzofuran Glycinamide Glycinamide Fe³⁺ -
Naphthofuran - Al³⁺ 7.9 nM

Development of Photoactive Materials for Photorefractive and Data Storage Applications

Photoactive materials can change their properties upon exposure to light, making them useful for applications like optical data storage and photorefractive devices. Materials for optical data storage often rely on systems that can be reversibly switched between two or more stable or metastable states with distinct properties. arxiv.org

While direct applications of this compound in data storage are not yet established, its properties suggest significant potential. Its robust fluorescent core could be functionalized to create photochromic systems, where light induces a reversible transformation between two isomers with different absorption and emission characteristics. Furthermore, its derivatives have potential as photosensitizers. google.com By coupling two naphthobenzofuran units, it might be possible to create dimers that exhibit excimer formation or other photo-induced state changes suitable for high-density data storage. The development of materials based on color centers in wide-bandgap semiconductors for reversible optical data storage highlights the principle of using fluorescent species with controllable states. arxiv.org

Polymer Chemistry: Incorporation into Macromolecular Architectures

The incorporation of rigid, planar aromatic units into polymers can impart desirable thermal, mechanical, optical, and electronic properties. This compound is an excellent candidate for use as a monomer in polymer synthesis. The bromine atom provides a reactive site for various polymerization reactions, most notably transition metal-catalyzed polycondensation reactions like Suzuki or Stille coupling.

This allows the rigid and photoactive naphtho[1,2-b]benzofuran unit to be integrated directly into the main chain of a conjugated polymer. Such polymers would be expected to have high thermal stability and interesting optoelectronic properties, making them suitable for the semiconductor applications discussed previously (OFETs, OLEDs, OPVs). Alternatively, the bromo-functionalized core can be used to synthesize a vinyl or methacrylate (B99206) monomer, which can then be polymerized to yield a polymer with naphthobenzofuran units as pendant side chains. researchgate.net This approach was demonstrated in the synthesis of poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), which showed high thermal stability. researchgate.net These macromolecular architectures could find use as specialty plastics, dielectric layers, or active materials in electronic devices.

Synthesis of Polymeric Naphthobenzofuran Derivatives

There is currently no scientific literature available describing the synthesis of polymeric derivatives of this compound. The bromine atom on the naphthyl ring system could theoretically serve as a handle for various polymerization reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) to form conjugated polymers. Such polymers, incorporating the extended π-system of the naphthobenzofuran core, could be of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). However, no published studies have explored these possibilities.

Self-Assembly of Naphthobenzofuran-based Supramolecular Structures

The planar, aromatic nature of this compound suggests a propensity for π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. The presence of the bromine atom could introduce additional non-covalent interactions, such as halogen bonding, which could be exploited to direct the formation of well-ordered assemblies like liquid crystals, gels, or nanofibers. These organized structures could have applications in areas like organic field-effect transistors (OFETs) and sensors. At present, there are no research articles or experimental data detailing the self-assembly behavior of this specific compound.

Host-Guest Chemistry and Complexation Studies

The electron-rich naphthobenzofuran scaffold could potentially act as a host for electron-deficient guest molecules through charge-transfer interactions. The specific substitution pattern and the presence of the bromine atom would influence the electronic properties and the geometry of any potential binding cavity. However, a thorough search of chemical literature reveals no studies on the host-guest chemistry or complexation behavior of this compound.

Rational Design of Materials for Specific Functions

The rational design of materials with specific functions relies on a fundamental understanding of structure-property relationships. For this compound, the lack of basic research into its electronic, optical, and assembly properties means that there is no foundation upon which to rationally design materials. While one can speculate that modifications to the core structure could tune its properties for applications in fields such as nonlinear optics or as a component in molecular switches, these remain purely theoretical propositions without experimental validation.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Economical Synthetic Pathways

The synthesis of complex heterocyclic systems like naphthobenzofurans often relies on multi-step procedures that may involve expensive catalysts and harsh reaction conditions. researchgate.net A primary future objective is the development of more sustainable and cost-effective synthetic routes to 5-Bromonaphtho[1,2-b]benzofuran and its derivatives. Research is anticipated to move beyond traditional methods, such as palladium-catalyzed reactions between halophenols and alkynes, towards greener alternatives. researchgate.net

Future synthetic strategies are expected to focus on:

Visible-Light-Mediated Catalysis: Harnessing visible light as an energy source can promote organic reactions under mild conditions, reducing energy consumption and by-product formation. nih.gov

Base- and Acid-Catalyzed Cyclizations: Exploring the use of simple, inexpensive catalysts like triethylamine (B128534) or acetic acid could significantly lower the cost and environmental impact of synthesis. nih.gov

Microwave-Assisted Reactions: The use of microwave irradiation can dramatically shorten reaction times, increase yields, and reduce the volume of solvent required, contributing to a more efficient process. mdpi.com

Transition-Metal-Free Approaches: Designing synthetic pathways that avoid heavy metal catalysts is a key goal of green chemistry, preventing metal contamination in the final products and reducing waste. bohrium.com

Synthetic StrategyTraditional ApproachFuture Sustainable Approach
Catalyst Palladium, Copper, Nickel nih.govMetal-free, simple acids/bases, photocatalysts nih.govbohrium.com
Energy Source Conventional heatingMicrowave irradiation, visible light nih.govmdpi.com
Solvents Anhydrous organic solvents (e.g., DMF, Toluene) nih.govmdpi.comGreener solvents, reduced solvent volume nih.gov
Efficiency Often multi-step with moderate yieldsOne-pot reactions, higher yields, shorter times mdpi.com

Exploration of Novel Reactivity and Functionalization Strategies

The bromine atom at the C5-position of this compound is a key site for chemical modification. While known for its utility in cross-coupling reactions, future research will likely explore a broader range of transformations to generate novel derivatives with unique properties.

Emerging areas of exploration include:

Late-Stage Functionalization: Developing methods to introduce new functional groups onto the naphthobenzofuran (B12659138) core in the final steps of a synthesis. This allows for the rapid creation of a diverse range of molecules from a common intermediate.

C-H Activation: Directly converting the carbon-hydrogen bonds on the aromatic rings into new chemical bonds offers a more atom-economical approach to functionalization compared to traditional methods that require pre-functionalized starting materials. researchgate.net

Photocatalysis and Electrocatalysis: These techniques can enable unique transformations that are not accessible through conventional thermal methods, allowing for the introduction of complex functional groups under mild conditions. researchgate.net

Cycloaddition Reactions: The furan (B31954) moiety within the core structure can potentially participate in cycloaddition reactions, providing a pathway to complex, three-dimensional molecules that are otherwise difficult to synthesize. researchgate.net

Functionalization StrategyTarget Site on ScaffoldPotential New Functional Groups
Cross-Coupling C5-Br positionAryl, Alkyl, Amino, Cyano groups
C-H Activation Naphthalene (B1677914) or Benzene (B151609) ringsHalogens, Alkyls, Ethers
Cycloaddition Furan C2-C3 double bondFused ring systems, complex alicycles
Nucleophilic Substitution C5-Br positionHydroxyl, Alkoxy, Thiol groups

Integration of Artificial Intelligence and Machine Learning in Materials Design

The design and discovery of new materials is often a time-consuming, trial-and-error process. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this field by accelerating the identification of promising new molecular candidates. nih.govrsc.org For this compound, AI can be leveraged to design derivatives with specific, optimized properties for applications in organic electronics and photonics. ncku.edu.tw

Future applications of AI and ML in this context include:

Property Prediction: Training ML models on datasets of known molecules to accurately predict the electronic, optical, and mechanical properties of new, unsynthesized derivatives of this compound. researchgate.net

Inverse Design: Using generative models to design novel molecular structures de novo that are predicted to have desired target properties, such as a specific band gap or high charge carrier mobility. arxiv.org

Accelerated Discovery: Efficiently exploring the vast chemical space of possible derivatives to identify a small number of high-potential candidates for experimental synthesis and testing. researchgate.net

High-Throughput Screening and Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of large numbers of compounds in a single process, creating "libraries" of molecules. wikipedia.org This approach, combined with high-throughput screening, can dramatically accelerate the discovery of new functional materials or biologically active agents. The this compound scaffold is an ideal starting point for building such libraries due to the reactive bromine handle.

A future research direction would involve:

Library Synthesis: Performing parallel reactions where this compound is reacted with a diverse set of building blocks (e.g., boronic acids, amines, alcohols) in a microtiter plate format. nih.gov

High-Throughput Screening: Rapidly evaluating the entire library for a specific property, such as fluorescence, interaction with a biological target, or performance in an electronic device. nih.gov

Hit Identification: Identifying the "hit" compounds from the library that exhibit the desired activity, which can then be synthesized on a larger scale for more detailed investigation. researchgate.net

This strategy transforms the traditional one-molecule-at-a-time approach into a parallelized process, significantly enhancing the efficiency of discovery. nih.govslideshare.net

Mechanistic Studies of Complex Transformations and Catalysis

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and inventing new ones. For reactions involving this compound, future research will likely focus on elucidating the intricate details of complex transformations. For instance, in palladium-catalyzed reactions, understanding the oxidative addition, transmetalation, and reductive elimination steps is key to improving catalyst efficiency and selectivity. nih.gov

This will involve a combination of:

Computational Modeling: Using techniques like Density Functional Theory (DFT) to model reaction pathways, calculate energy barriers, and visualize transition states.

In-situ Spectroscopy: Employing advanced spectroscopic methods to monitor reactions in real-time, allowing for the detection of short-lived intermediates.

Kinetics Studies: Measuring reaction rates under various conditions to gain insight into the rate-determining steps and the influence of different catalysts and reagents.

A detailed mechanistic understanding will enable the rational design of more efficient and selective catalysts for the synthesis and functionalization of naphthobenzofurans. mdpi.com

Design of Advanced Molecular Architectures for Specific Research Objectives

The planar, π-conjugated core of naphthobenzofurans makes them attractive building blocks for advanced functional materials, particularly in the field of organic electronics. mdpi.com Future research will focus on using this compound as a foundational unit to construct larger, more complex molecular architectures with tailored properties.

Potential advanced architectures include:

Dimers and Oligomers: Connecting multiple naphthobenzofuran units to create extended π-conjugated systems. This can enhance intermolecular π-electron overlap, which is crucial for achieving high charge mobility in organic field-effect transistors (OFETs). mdpi.com

Conjugated Polymers: Incorporating the naphthobenzofuran unit into polymer chains to create materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A polymer containing the 5-bromo-substituted monomer was synthesized and its thermal properties investigated, indicating the feasibility of this approach. researchgate.net

Dendrimers: Building branched, tree-like structures with a naphthobenzofuran core for applications in light-harvesting or as highly soluble functional materials.

Fused Aromatic Systems: Developing synthetic methods to further extend the aromatic system by fusing additional rings onto the naphthobenzofuran scaffold, aiming to fine-tune the electronic properties.

These advanced architectures represent the next frontier in leveraging the properties of this compound for the development of high-performance materials.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-bromonaphtho[1,2-b]benzofuran, and how do reaction conditions influence yield?

  • The compound can be synthesized via photocyclization of 2,3-disubstituted benzofurans, where hexatriene intermediates undergo aromatization via water elimination . Alternative methods include Suzuki-Miyaura cross-coupling using aryl halides and boronic acids under palladium catalysis . Reaction conditions (e.g., catalyst choice, solvent, temperature) critically impact yields. For instance, TPAB (tetrapropylammonium bromide) has been used as a phase-transfer catalyst in analogous heterocyclic syntheses, achieving yields >90% under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • X-ray crystallography is definitive for determining regioselectivity and molecular conformation. For example, ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate was characterized using APEX2 and SHELXL97 software, confirming bond lengths and angles . NMR spectroscopy (1H, 13C, and 2D techniques) resolves substituent positions: in similar brominated benzofurans, coupling constants and chemical shifts distinguish bromine placement .

Q. What are the key challenges in achieving high-purity this compound?

  • Common impurities include debrominated byproducts and positional isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water) is essential . Thermal gravimetric analysis (TGA) can monitor decomposition profiles to ensure stability during processing .

Advanced Research Questions

Q. How do electronic and steric effects influence bromination at the 5-position of naphtho[1,2-b]benzofuran?

  • Bromination regioselectivity is governed by electron density distribution. DFT calculations on analogous systems (e.g., thieno[3,2-b]benzofurans) reveal that bromine preferentially attacks positions with lower aromatic stabilization energy (ASE) . Steric hindrance from fused rings may further direct substitution to the 5-position .

Q. What methodologies resolve contradictions in catalytic efficiency for Pd-mediated C–H functionalization of this compound?

  • Pd-catalyzed reactions often face low reactivity due to steric constraints. For example, benzofuran substrates showed <10% yield in annulative coupling, necessitating ligand optimization (e.g., bulky phosphines) or alternative catalysts (e.g., Rh) . Mechanistic studies (kinetic isotope effects, in situ spectroscopy) can identify rate-limiting steps, such as oxidative addition vs. C–H activation .

Q. How can photochemical synthesis be optimized to minimize side reactions in naphtho[1,2-b]benzofuran derivatives?

  • Side reactions (e.g., over-oxidation) are mitigated by controlling light wavelength and intensity. For example, UV irradiation (λ = 300 nm) in acetonitrile selectively promotes cyclization over competing pathways . Additives like triethylamine can scavenge radicals, improving selectivity .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations (e.g., HOMO-LUMO gaps, Fukui indices) predict nucleophilic/electrophilic sites. For benzofused heterocycles, bond order analysis aligns with experimental reactivity, showing higher electrophilicity at the bromine-bearing carbon . Molecular docking further aids in designing bioactive derivatives by simulating interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.